molecular formula C30H44O10 B13443391 5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

Cat. No.: B13443391
M. Wt: 564.7 g/mol
InChI Key: QIVAZRNVKKOUNT-WQXIAEFUSA-N
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Description

5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one is a complex organic compound with significant biological and chemical properties This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a pyran-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The process often includes the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups and the pyran-2-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

    Biology: The compound’s biological activity makes it a subject of interest in biochemical studies.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyran-2-one moiety play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    Cholesterol: Shares the cyclopenta[a]phenanthrene core but lacks the pyran-2-one moiety.

    Steroids: Similar structural framework but different functional groups and biological activities.

Uniqueness: The presence of multiple hydroxyl groups and the pyran-2-one moiety distinguishes this compound from other similar compounds. These structural features contribute to its unique chemical and biological properties, making it a valuable subject of study in various scientific fields.

Biological Activity

The compound 5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one is a complex organic molecule notable for its potential biological activities. Understanding its biological activity involves exploring its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a complex tetradecahydrocyclopenta[a]phenanthrene core structure with multiple hydroxyl groups and a pyranone moiety. Its molecular formula is C31H54O6C_{31}H_{54}O_{6}, and it has a molecular weight of approximately 514.77 g/mol. The intricate stereochemistry contributes to its biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC31H54O6C_{31}H_{54}O_{6}
Molecular Weight514.77 g/mol
Functional GroupsHydroxyl groups (-OH), Pyranone
Core StructureTetradecahydrocyclopenta[a]phenanthrene

Antioxidant Properties

Research indicates that compounds with similar structural features exhibit significant antioxidant activity. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals and reduce oxidative stress. This property is vital for preventing cellular damage and may contribute to anti-aging effects.

Anticancer Activity

Several studies have reported that derivatives of cyclopenta[a]phenanthrene exhibit anticancer properties. These compounds can induce apoptosis in cancer cells through various pathways:

  • Inhibition of cell proliferation : Compounds similar to this structure have been shown to inhibit the growth of various cancer cell lines.
  • Modulation of signaling pathways : They may affect pathways such as the PI3K/Akt/mTOR pathway which is crucial for cell survival and growth.

Anti-inflammatory Effects

The biological activity extends to anti-inflammatory effects. Compounds with similar frameworks have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like COX-2. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity of related compounds using DPPH radical scavenging assays. Results indicated a strong correlation between hydroxyl group presence and antioxidant efficacy.
  • Anticancer Research : In vitro studies on breast cancer cells showed that compounds structurally related to this molecule induced significant apoptosis compared to untreated controls.
  • Inflammatory Response : Research assessing the effect on TNF-alpha levels in macrophages revealed that certain derivatives reduced inflammation markers significantly.

Properties

Molecular Formula

C30H44O10

Molecular Weight

564.7 g/mol

IUPAC Name

5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

InChI

InChI=1S/C30H44O10/c1-28-9-7-17(39-27-26(36)25(35)24(34)21(13-31)40-27)11-16(28)4-5-19-18(28)8-10-29(2)23(20(32)12-30(19,29)37)15-3-6-22(33)38-14-15/h3,6,14,16-21,23-27,31-32,34-37H,4-5,7-13H2,1-2H3/t16-,17-,18-,19+,20-,21+,23-,24+,25-,26+,27+,28-,29+,30-/m0/s1

InChI Key

QIVAZRNVKKOUNT-WQXIAEFUSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=COC(=O)C=C5)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=COC(=O)C=C5)O)O)C)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

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